1-(4-Amino-2-iodophenyl)ethan-1-one
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Overview
Description
1-(4-Amino-2-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Amino-2-iodophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 4-aminoacetophenone. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an intermediate iodinated species, which is then isolated and purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-2-iodophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-Amino-2-iodophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Iodophenyl)ethan-1-one:
1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Contains a hydroxyl group instead of an iodine atom, leading to different chemical properties and applications.
1-(4-Fluorophenyl)ethan-1-one: The presence of a fluorine atom instead of iodine results in different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8INO |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
1-(4-amino-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H8INO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 |
InChI Key |
LTLQYIGBUYYWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)I |
Origin of Product |
United States |
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